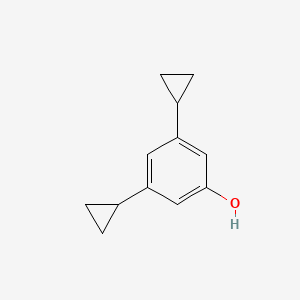![molecular formula C6H4ClN3 B13905315 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13905315.png)
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a chlorine atom at the 4-position
准备方法
The synthesis of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate a tandem reaction, resulting in the formation of the target compound in a short reaction time with good yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
化学反应分析
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include copper acetate for cycloaddition and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes such as CDK2, which are targets for cancer treatment.
Material Sciences: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in the study of various biological pathways and mechanisms, including its role as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2.
作用机制
The mechanism of action of 4-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This interaction is facilitated by hydrogen bonding with key amino acid residues in the enzyme’s active site.
相似化合物的比较
4-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Both compounds share a fused heterocyclic structure and exhibit similar biological activities, such as enzyme inhibition.
1,2,4-Triazolo[1,5-a]pyrimidine: This compound also features a triazole ring fused to a pyridine ring and is used in similar applications, including medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
属性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC 名称 |
4-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-2-1-3-10-6(5)4-8-9-10/h1-4H |
InChI 键 |
XPYVJXRSYULTHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CN=N2)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl](/img/structure/B13905233.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
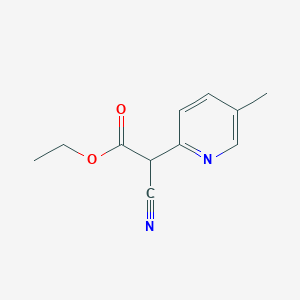
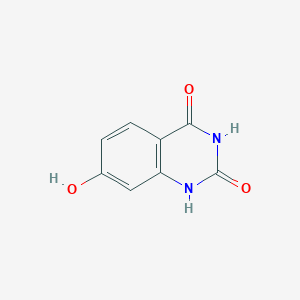
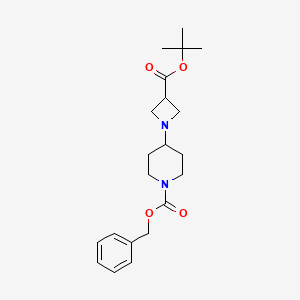
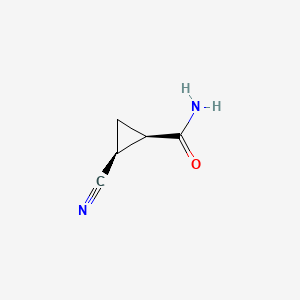
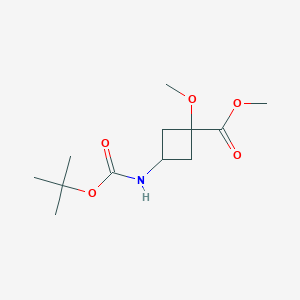
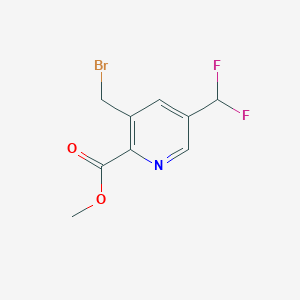
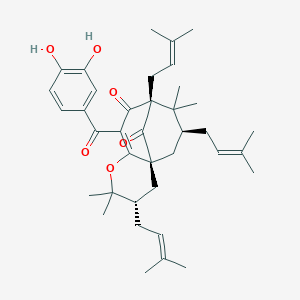
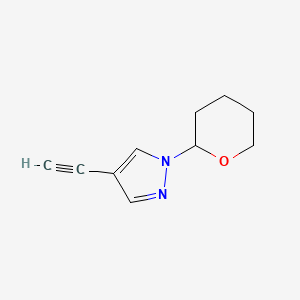
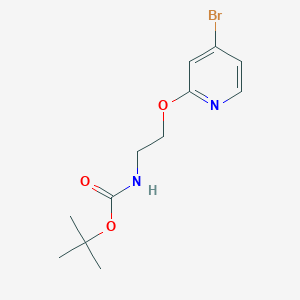
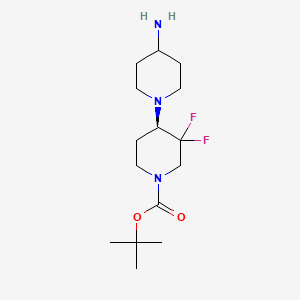
![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
